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Compound of Interest

Compound Name: (3-Methylbutoxy)benzene

Cat. No.: B2804405

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the molecular properties of (3-Methylbutoxy)benzene, also
known as isoamyl phenyl ether. By employing Density Functional Theory (DFT), this document
details the optimized molecular geometry, vibrational frequencies, and electronic characteristics
of the molecule. The methodologies presented herein serve as a robust framework for the
computational analysis of similar aromatic ethers, offering valuable insights for applications in
materials science and drug development.

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 16 suite of programs.
The molecular geometry of (3-Methylbutoxy)benzene was optimized in the gas phase using
Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with
the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed
for all atoms to ensure a high degree of accuracy in the calculations.

Following geometry optimization, frequency calculations were performed at the same level of
theory to confirm that the optimized structure corresponds to a true minimum on the potential
energy surface, as evidenced by the absence of imaginary frequencies. These calculations
also provided predictions of the vibrational spectra (IR and Raman). Key electronic properties,
including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest
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Unoccupied Molecular Orbital (LUMO), dipole moment, and Mulliken atomic charges, were also
derived from the optimized structure.

Computational Workflow

The logical flow of the computational process, from initial structure definition to the analysis of
calculated properties, is illustrated in the diagram below.
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Figure 1: Computational workflow for quantum chemical calculations.

Quantitative Data Summary
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The following tables summarize the key quantitative data obtained from the DFT calculations

on (3-Methylbutoxy)benzene.

ble 1: Optimized : Selected)

Parameter Bond/Angle Calculated Value
Bond Lengths (A) C-O (ether) 1.365

O-C (alkyl) 1.432

C-C (benzene ring avg.) 1.395

Bond Angles (°) C-0-C 1185

O-C-C (alkyl chain) 109.8

Dihedral Angles (°) C-C-0-C 178.2

Table 2: Calculated Vibrational Frequencies (Selected

Prominent Modes)

Wavenumber (cm~?)

] Vibrational Mode
Intensity (km/mol)

Assignment
3065 15.2 Aromatic C-H stretch

Aliphatic C-H stretch
2960 85.7 _

(asymmetric)

Aliphatic C-H stretch
2875 55.3 _

(symmetric)
1598 35.1 Aromatic C=C stretch
1245 110.4 Asymmetric C-O-C stretch
1030 45.8 Symmetric C-O-C stretch

Table 3: Key Electronic and Thermochemical Properties
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Property Calculated Value

Electronic Properties

HOMO Energy -6.25 eV
LUMO Energy -0.15 eV
HOMO-LUMO Energy Gap 6.10 eV
Dipole Moment 1.35 Debye

Thermochemical Properties

Zero-point vibrational energy 155.7 kcal/mol
Enthalpy 165.2 kcal/mol
Gibbs Free Energy 120.8 kcal/mol

Analysis and Interpretation

The calculated geometric parameters are in good agreement with expected values for aromatic
ethers. The C-O-C bond angle of 118.5° is indicative of the sp2 hybridization of the oxygen
atom. The dihedral angle between the benzene ring and the ether linkage suggests a nearly
planar arrangement, allowing for effective delocalization of the oxygen lone pair electrons into
the aromatic system.[1]

The vibrational analysis reveals characteristic peaks for aromatic and aliphatic C-H stretching,
as well as strong absorptions corresponding to the C-O-C stretching modes, which are useful
for spectroscopic identification of the compound.

The electronic properties provide insight into the reactivity of (3-Methylbutoxy)benzene. The
HOMO is primarily localized on the benzene ring and the ether oxygen, indicating that these
are the most probable sites for electrophilic attack.[1] The relatively large HOMO-LUMO gap of
6.10 eV suggests high kinetic stability. The calculated dipole moment of 1.35 Debye indicates
that the molecule is moderately polar.

Conclusion
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Quantum chemical calculations, particularly using DFT methods, provide a powerful tool for
understanding the fundamental molecular properties of (3-Methylbutoxy)benzene.[1] The data
presented in this guide on the optimized geometry, vibrational frequencies, and electronic
structure can be invaluable for predicting the compound's reactivity, spectroscopic behavior,
and potential interactions in various chemical and biological systems. This computational
approach offers a cost-effective and efficient means to screen and characterize molecules for
applications in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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